2-Bromo-5-tert-butyl-1,3-dimethylbenzene
Overview
Description
2-Bromo-5-tert-butyl-1,3-dimethylbenzene is an organic compound with the molecular formula C12H17Br. It is a brominated aromatic hydrocarbon, characterized by the presence of a bromine atom, a tert-butyl group, and two methyl groups attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-tert-butyl-1,3-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 5-tert-butyl-1,3-dimethylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction typically occurs under mild conditions, such as room temperature, to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-tert-butyl-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of compounds like 2-methoxy-5-tert-butyl-1,3-dimethylbenzene.
Oxidation: Formation of compounds like 2-bromo-5-tert-butyl-1,3-dimethylbenzoic acid.
Reduction: Formation of 5-tert-butyl-1,3-dimethylbenzene.
Scientific Research Applications
2-Bromo-5-tert-butyl-1,3-dimethylbenzene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-tert-butyl-1,3-dimethylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-dimethylbenzene: Lacks the tert-butyl group, resulting in different reactivity and applications.
2-Bromo-5-methoxy-1,3-dimethylbenzene: Contains a methoxy group instead of a tert-butyl group, leading to variations in chemical behavior.
1-Bromo-3,5-di-tert-butylbenzene: Has two tert-butyl groups, affecting its steric and electronic properties.
Uniqueness
2-Bromo-5-tert-butyl-1,3-dimethylbenzene is unique due to the presence of both a bromine atom and a tert-butyl group on the benzene ring. This combination imparts distinct steric and electronic effects, influencing its reactivity and making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-5-tert-butyl-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIGIJCTBFVMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277583 | |
Record name | 2-BROMO-5-TERT-BUTYL-1,3-DIMETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-05-1 | |
Record name | NSC2993 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-BROMO-5-TERT-BUTYL-1,3-DIMETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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